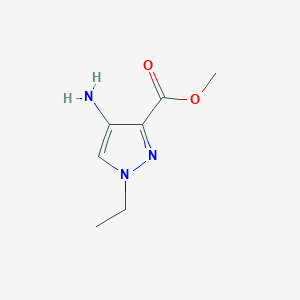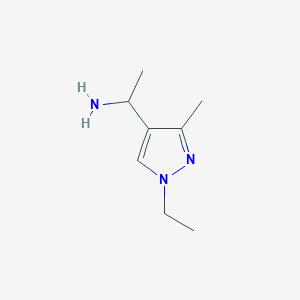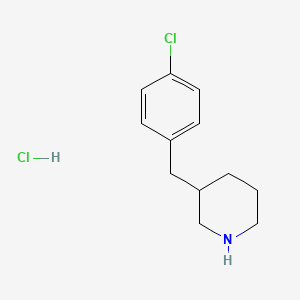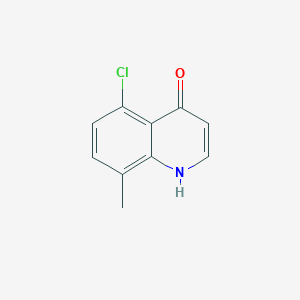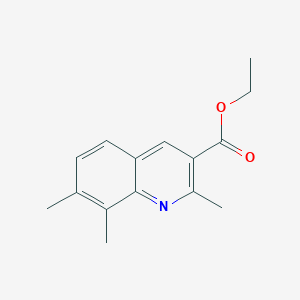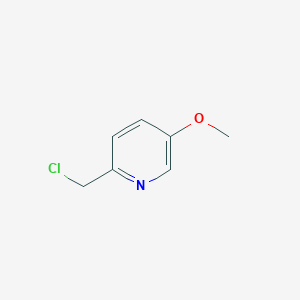
2-(Chloromethyl)-5-methoxypyridine
Descripción general
Descripción
2-(Chloromethyl)-5-methoxypyridine, abbreviated as CMMP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 152.58 g/mol and a melting point of 135°C. CMMP is a versatile reagent that is used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a building block in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
2-(Chloromethyl)-5-methoxypyridine is utilized in various synthetic processes. For instance, it's involved in the one-pot synthesis of dipyridopyrazinediones, which has been reported as the first example of such preparation by Hilbert-Johnson reaction (Oresic et al., 2001). Additionally, its derivatives, like methoxypyridine compounds, have been synthesized for the study of their high fluorescence quantum yields in both solution and solid state, providing insights into their photophysical properties (Hagimori et al., 2019).
Chemical Ionization Studies
This compound is also relevant in the study of gas-phase reactions. For example, the gas-phase methylation of the 2-hydroxypyridine/2-pyridone system by the dimethylchlorinium ion has been explored, where 2-methoxypyridine and its tautomers play a crucial role (O’Hair et al., 1995).
Charge Transfer Complexation
The compound has been studied for its role in charge transfer interactions. For example, the interaction between 5-amino-2-methoxypyridine and chloranilic acid in different solvents revealed insights into charge transfer complex formation (Alghanmi & Habeeb, 2015).
Lithiation Studies
In the field of organic chemistry, it has been used to study the lithiation pathway of 2-chloro and 2-methoxypyridine, providing insights into complex chemical reactions and mechanisms (Gros et al., 2003).
Improvement in Synthesis Techniques
Efforts to improve the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine have been documented, highlighting advancements in the field of synthetic chemistry (Xia Liang, 2007).
Vibrational and Electronic Spectra Studies
The vibrational and electronic spectra of related compounds, such as 2-chloro-6-methoxypyridine, have been extensively studied, enhancing our understanding of their spectroscopic properties (Arjunan et al., 2011).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXDCBRSKRVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561207 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methoxypyridine | |
CAS RN |
75342-33-5 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)


